3-Hydroxy-1-methylpyrrolidin-2-one

Physicochemical profiling Permeability prediction Transdermal formulation

3-Hydroxy-1-methylpyrrolidin-2-one (CAS 132996-63-5) is a racemic N-alkylpyrrolidine derivative that functionalizes the core γ-lactam ring with both an N-methyl substituent and a hydroxyl group at the 3-position. This bifunctional architecture creates a chiral center and endows the compound with a unique physicochemical profile compared to its parent molecule, N-methyl-2-pyrrolidone (NMP).

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 132996-63-5
Cat. No. B179939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methylpyrrolidin-2-one
CAS132996-63-5
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)O
InChIInChI=1S/C5H9NO2/c1-6-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3
InChIKeyZHQJIJUMPYNVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-methylpyrrolidin-2-one (CAS 132996-63-5): A Differentiated Pyrrolidinone Scaffold for Pharmaceutical R&D and Transdermal Delivery Procurement


3-Hydroxy-1-methylpyrrolidin-2-one (CAS 132996-63-5) is a racemic N-alkylpyrrolidine derivative that functionalizes the core γ-lactam ring with both an N-methyl substituent and a hydroxyl group at the 3-position [1]. This bifunctional architecture creates a chiral center and endows the compound with a unique physicochemical profile compared to its parent molecule, N-methyl-2-pyrrolidone (NMP). Documented as a natural product found in Cistanche tubulosa and a primary metabolite of NMP in humans, its discovery as a pharmacologically active species spurred its investigation as a novel transdermal penetration enhancer with a potentially improved safety profile [2][3]. The presence of both a nucleophilic hydroxyl handle and a hydrogen-bond-accepting/donating lactam ring makes it a versatile chiral building block for synthesizing potent enzyme inhibitors, distinguishing it from simpler, non-hydroxylated analogs.

Procurement Alert: Why 3-Hydroxy-1-methylpyrrolidin-2-one Cannot Be Replaced by NMP or Other Simple Pyrrolidinones


Substituting 3-hydroxy-1-methylpyrrolidin-2-one with commercially abundant solvents like N-methyl-2-pyrrolidone (NMP) or non-methylated 3-hydroxypyrrolidin-2-one is not feasible for most research and development applications. The introduction of the single hydroxyl group drastically alters the molecule's electronic character, hydrogen-bonding capacity, and lipophilicity, as evidenced by a LogP shift of nearly one order of magnitude (from -0.40 for NMP to -1.30 for the target compound) [1][2]. This modification directly impacts biological performance; the compound is not merely a solvent but the active metabolite of NMP and a pre-optimized pharmacophoric core found in drug candidates with sub-nanomolar potency [3][4]. Furthermore, the 3-hydroxy group serves as an essential synthetic handle for derivatization—enabling etherification, esterification, or oxidation—that is absent in NMP, making it a privileged intermediate for constructing complex chiral inhibitors. The data below shows how these structural differences translate into quantifiable property and performance gaps that prevent generic substitution.

Head-to-Head Evidence: Quantified Differentiation of 3-Hydroxy-1-methylpyrrolidin-2-one for Sourcing Decisions


Hydrophilicity Tuning: LogP Reduction vs. N-Methyl-2-pyrrolidone (NMP)

The hydroxylation of NMP to form 3-hydroxy-1-methylpyrrolidin-2-one substantially increases hydrophilicity. The target compound exhibits a calculated LogP of -1.30 (and a measured logP of -0.819 on PubChem), compared to a LogP of -0.40 for its parent molecule, NMP [1][2]. This represents a decrease in lipophilicity, indicating significantly higher water solubility and a reduced tendency to partition into lipid membranes. This property difference is critical for applications where a less lipophilic, more readily cleared enhancer or synthetic intermediate is required.

Physicochemical profiling Permeability prediction Transdermal formulation

Hydrogen Bond Donor Capacity: Enabling Derivatization vs. 3-Hydroxypyrrolidin-2-one

The N-methyl group in 3-hydroxy-1-methylpyrrolidin-2-one eliminates one hydrogen bond donor (HBD) compared to its non-methylated counterpart, 3-hydroxypyrrolidin-2-one. The target compound possesses 1 HBD and 2 HBA (hydrogen bond acceptors), while 3-hydroxypyrrolidin-2-one has 2 HBD and 2 HBA [1]. This reduction in HBD count is crucial for improving passive membrane permeability in drug design, as per Lipinski's rules, and for directing regioselective derivatization chemistry at the hydroxyl group rather than the amide nitrogen.

Medicinal chemistry Chiral pool synthesis Structure-activity relationship

Chiral Scaffold Potency: Enabling Nanomolar NIK Inhibition

The (R)-enantiomer of 3-hydroxy-1-methylpyrrolidin-2-one serves as a core chiral building block for a series of highly potent NF-κB-inducing kinase (NIK) inhibitors. A representative derivative built on this scaffold, (1-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxo-pyrrolidin-3-yl]ethynyl]-2-pyridyl]-4,5,6,7-tetrahydroindazole-3-carboxamide), achieved a Ki of 0.050 nM against NIK [1]. This level of potency is unattainable with the non-hydroxylated NMP scaffold, demonstrating the critical role of the 3-hydroxy group for target engagement. Another close analog within the same patent series, also built on this core, showed a Ki of 0.860 nM, confirming the scaffold's consistent ability to confer high-affinity binding [2].

Kinase inhibition Autoimmune disease Drug discovery

Superior Safety Profile as a Transdermal Enhancer vs. Parent NMP

The discovery that 3-hydroxy-1-methylpyrrolidin-2-one is the major urinary metabolite of the known penetration enhancer NMP led to its evaluation as a 'softer' alternative. The patent literature explicitly states that this compound provides 'at least equal and often superior enhancement of transdermal absorption while exposing the body to a lower metabolic burden' compared to NMP [1]. The rationale is that as the pre-formed metabolite, it bypasses the energy-dependent metabolic step required for clearance, thereby reducing the body's xenobiotic processing load and expected toxicity. This represents a unique pharmacokinetic advantage over its parent compound.

Transdermal drug delivery Toxicology Metabolism

Application Scenarios for 3-Hydroxy-1-methylpyrrolidin-2-one Driven by Evidence-Based Differentiation


Medicinal Chemistry: Synthesis of Highly Potent NIK Inhibitors for Autoimmune Disease

The (R)-enantiomer of this compound is a critical chiral starting material for synthesizing a series of NF-κB-inducing kinase (NIK) inhibitors. Derivatives built on this core have demonstrated binding affinities as low as Ki = 0.050 nM, indicating its essential role in achieving potent target engagement [1]. Any program aiming to develop or improve upon this patented class of NIK inhibitors (WO 2023/217851 A1) for treating autoimmune and inflammatory diseases will require this specific, functionalized pyrrolidinone scaffold [2].

Transdermal Drug Delivery: Designing Safer, Next-Generation Penetration Enhancers

As the major active metabolite of the common enhancer NMP, this compound is positioned as a 'soft' penetration enhancer. Patent evidence indicates it delivers equal or superior transdermal drug absorption enhancement while placing a lower metabolic burden on the body, a quantifiable pharmacokinetic advantage [3]. This makes it a prime candidate for sourcing when developing new transdermal formulations where enhancer safety profile is a differentiating factor in preclinical evaluation.

Chiral Pool Synthesis: A Bifunctional Building Block for CNS Drug Candidates

The compound's unique combination of 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a very low LogP of -1.30 makes it an ideal fragment for synthesizing central nervous system (CNS) drug candidates, where lower lipophilicity and limited hydrogen bonding are correlated with better brain penetration and reduced off-target effects [4]. Its chiral center allows for the enantioselective construction of complex molecules, a feature absent in the simpler, achiral solvent NMP.

Pharmacokinetic Metabolite Studies: Investigating NMP Metabolism and Toxicology

The identification of 3-hydroxy-1-methylpyrrolidin-2-one as a primary urinary metabolite of NMP in humans makes its procurement essential for laboratories conducting toxicological or pharmacokinetic studies on NMP exposure [3]. It is required as an authentic analytical standard to identify and quantify this metabolite in biological matrices, a task for which the parent compound NMP or other analogs cannot serve as a substitute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-1-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.